molecular formula C21H23NO4 B256037 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one

Numéro de catalogue B256037
Poids moléculaire: 353.4 g/mol
Clé InChI: XRLJNMDRWGEMGD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one, also known as Ro 31-8220, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of bisindolylmaleimides and has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 inhibits the activity of PKC by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has also been shown to induce apoptosis in various cancer cell lines, possibly through the inhibition of PKC-mediated survival pathways.
Biochemical and Physiological Effects:
2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and immune responses. In addition, 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has been shown to inhibit the activity of various kinases, including JNK, ERK, and p38 MAPK.

Avantages Et Limitations Des Expériences En Laboratoire

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying PKC-mediated signaling pathways. 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has also been shown to have a low toxicity profile, making it suitable for in vitro and in vivo experiments. However, 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has some limitations. It has been shown to inhibit the activity of other kinases besides PKC, which may complicate the interpretation of experimental results. In addition, 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Orientations Futures

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has several potential future directions. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Further studies are needed to determine the efficacy and safety of 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 in these diseases. In addition, 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 may be used as a tool for studying PKC-mediated signaling pathways in various physiological and pathological conditions. Future studies may also focus on developing more potent and selective PKC inhibitors based on the structure of 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220.

Méthodes De Synthèse

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 can be synthesized using various methods, but the most commonly used method is the reaction of 2,3,5,9-tetramethyl-6-bromo-7H-furo[3,2-g]chromen-7-one with 2-oxo-2-pyrrolidin-1-ylacetic acid in the presence of a base. This method yields 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 with high purity and yield.

Applications De Recherche Scientifique

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has been extensively used in scientific research for its potential therapeutic applications. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one 31-8220 has been shown to inhibit the activity of all PKC isoforms, making it a valuable tool for studying PKC-mediated signaling pathways.

Propriétés

Nom du produit

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one

Formule moléculaire

C21H23NO4

Poids moléculaire

353.4 g/mol

Nom IUPAC

2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H23NO4/c1-11-14(4)25-19-13(3)20-16(9-15(11)19)12(2)17(21(24)26-20)10-18(23)22-7-5-6-8-22/h9H,5-8,10H2,1-4H3

Clé InChI

XRLJNMDRWGEMGD-UHFFFAOYSA-N

SMILES

CC1=C(OC2=C1C=C3C(=C(C(=O)OC3=C2C)CC(=O)N4CCCC4)C)C

SMILES canonique

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCCC4)C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.